1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

5-HT₆ receptor Radioligand binding Ki affinity

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9) is a synthetic, chiral N¹-benzenesulfonyltryptamine analog belonging to the pyrrolidinylmethylindole class of selective 5-HT₆ serotonin receptor ligands. This compound class was developed through systematic structure–activity relationship (SAR) studies originating from the potent 5-HT₆ antagonist MS-245 (Ki ≈ 2 nM), with the introduction of a pyrrolidinylmethyl moiety and a 6-bromo substituent designed to modulate receptor affinity, enantioselectivity, and functional selectivity profiles.

Molecular Formula C19H19BrN2O2S
Molecular Weight 419.3 g/mol
CAS No. 651335-24-9
Cat. No. B12531650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
CAS651335-24-9
Molecular FormulaC19H19BrN2O2S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1CNCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H19BrN2O2S/c20-15-6-7-17-18(10-15)22(12-14-8-9-21-11-14)13-19(17)25(23,24)16-4-2-1-3-5-16/h1-7,10,13-14,21H,8-9,11-12H2
InChIKeyGFKYQNWCWYKWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9): Procurement-Grade Characterization for a High-Affinity 5-HT₆ Receptor Ligand


1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9) is a synthetic, chiral N¹-benzenesulfonyltryptamine analog belonging to the pyrrolidinylmethylindole class of selective 5-HT₆ serotonin receptor ligands [1]. This compound class was developed through systematic structure–activity relationship (SAR) studies originating from the potent 5-HT₆ antagonist MS-245 (Ki ≈ 2 nM), with the introduction of a pyrrolidinylmethyl moiety and a 6-bromo substituent designed to modulate receptor affinity, enantioselectivity, and functional selectivity profiles [2]. The compound is primarily utilized in preclinical neuroscience research as a pharmacological tool for probing 5-HT₆ receptor function in cognition, mood disorders, and neuropsychiatric conditions.

Why Generic Substitution of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- Is Scientifically Unreliable


Generic substitution within the N¹-benzenesulfonyltryptamine class is precluded by profound differences in 5-HT₆ receptor binding affinity, enantioselectivity, and functional consequences arising from subtle structural modifications. Single-point alterations—such as removal of the N¹-benzenesulfonyl group, replacement of the pyrrolidinylmethyl moiety with a dimethylaminoethyl chain, or inversion of the chiral center—can produce Ki value shifts exceeding 1,000-fold and even reverse functional activity from antagonism to agonism [1]. The 6-bromo substituent further modulates lipophilicity, metabolic stability, and off-target selectivity in ways that cannot be extrapolated from unsubstituted or 5-methoxy analogs. Consequently, procurement of a non-identical in-class compound for pharmacological studies risks invalidating receptor occupancy calculations, dose–response relationships, and behavioral readouts [2].

Head-to-Head Quantitative Differentiation of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- Against Closest Structural Analogs


Binding Affinity at Human 5-HT₆ Receptors: R-(-)-6-Bromo-Pyrrolidinylmethylindole vs. Parent MS-245

The R-(-)-enantiomer of the 6-bromo-substituted pyrrolidinylmethylindole (the target chemotype) demonstrates a Ki of 0.3 nM at human 5-HT₆ receptors, representing an approximately 7-fold improvement in binding affinity over the parent compound MS-245 (Ki = 2 nM) and a 13-fold improvement over the 5-methoxy MS-245 analog 1a (Ki = 4 nM) [1]. This enhancement is attributed to the combined contributions of the pyrrolidinylmethyl conformational constraint and the 6-bromo hydrophobic interaction. For procurement decisions, this subnanomolar affinity translates to substantially lower compound consumption in binding assays and enables receptor occupancy studies at picomolar concentrations unattainable with the parent scaffold [2].

5-HT₆ receptor Radioligand binding Ki affinity MS-245 Neuroscience

Enantioselective 5-HT₆ Binding: R-(-)-Isomer vs. S-(+)-Isomer Differentiation

The R-(-)-6-bromo-pyrrolidinylmethylindole (5d, Ki = 0.3 nM) binds with 5.7-fold higher affinity than its S-(+)-enantiomer (5c, Ki = 1.7 nM) at human 5-HT₆ receptors [1]. This eudismic ratio of approximately 6 indicates a stereospecific binding interaction where the chiral pyrrolidine nitrogen orientation critically positions the benzenesulfonyl and bromoindole moieties within the receptor binding pocket. Procurement of the racemic mixture or incorrect enantiomer would yield an apparent Ki closer to the weighted average (~0.5 nM for racemate), compromising experimental reproducibility and potentially masking enantiomer-specific functional differences (e.g., antagonist vs. agonist behavior reported for related chiral 5-HT₆ ligands) [2].

Enantioselectivity Chiral resolution 5-HT₆ receptor Stereospecific binding Eudismic ratio

Impact of N¹-Benzenesulfonyl Substitution on 5-HT₆ Affinity: With vs. Without Sulfonyl Group

The presence of the N¹-benzenesulfonyl group on the R-(-)-6-bromo-pyrrolidinylmethylindole scaffold (5d, Ki = 0.3 nM) enhances 5-HT₆ binding affinity by approximately 30-fold compared to its N¹-unsubstituted counterpart (6d, Ki = 9.1 nM) [1]. This magnitude of affinity enhancement is consistent across the series and is attributed to a secondary hydrophobic binding pocket that accommodates the phenylsulfonyl moiety. Importantly, the N¹-benzenesulfonyl group has also been shown to modulate functional selectivity: N¹-unsubstituted analogs frequently display agonist character at 5-HT₆ receptors, whereas N¹-benzenesulfonyl derivatives generally behave as antagonists or inverse agonists [2]. For researchers requiring antagonist activity, the sulfonyl-substituted compound is mandatory.

N¹-substitution Benzenesulfonyl Structure–affinity relationship 5-HT₆ receptor Tryptamine

Pyrrolidinylmethyl vs. Dimethylaminoethyl Side Chain: Conformational Constraint Benefit

The pyrrolidinylmethyl side chain of the target compound (5d, Ki = 0.3 nM) confers approximately 10-fold higher 5-HT₆ binding affinity compared to the simpler N,N-dimethylaminoethyl tryptamine analog 1b (Ki = 4 nM), despite both compounds sharing the N¹-benzenesulfonyl group [1]. This affinity enhancement is attributed to the conformational restriction imposed by the pyrrolidine ring, which pre-organizes the terminal amine into a bioactive orientation and reduces the entropic penalty of binding. The pyrrolidinylmethyl moiety also introduces a chiral center, enabling enantioselective pharmacology not achievable with the achiral dimethylaminoethyl side chain [2].

Pyrrolidinylmethyl Dimethylaminoethyl Conformational constraint Side-chain SAR 5-HT₆ receptor

Optimal Research and Industrial Application Scenarios for 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9) Based on Quantitative Differentiation Evidence


High-Sensitivity 5-HT₆ Receptor Binding Assays Requiring Subnanomolar Affinity Probes

The Ki of 0.3 nM at human 5-HT₆ receptors [1] qualifies this compound for radioligand binding and competition assays where maximum sensitivity is required, such as quantifying receptor density in low-expression tissue regions or screening low-affinity competitors. The 6.7-fold affinity advantage over MS-245 means 6.7× less radiolabeled or fluorescently tagged compound is needed per assay well, directly reducing per-experiment procurement costs. Researchers designing scintillation proximity assays (SPA) or fluorescence polarization binding assays should select this compound over MS-245 or 1b when the target receptor concentration falls below 0.5 nM.

Enantioselective Pharmacological Profiling of 5-HT₆ Receptor Function

The 5.7-fold eudismic ratio between the R-(-) and S-(+) enantiomers [1] makes this compound an essential tool for studies investigating enantiomer-specific 5-HT₆ pharmacology, including differential G-protein coupling, β-arrestin recruitment bias, and functional selectivity. Procurement of the chirally pure R-(-) isomer (rather than racemate) is mandatory for experiments where antagonist vs. agonist functional outcomes depend on absolute configuration, as documented for related N¹-substituted pyrrolidinylmethylindoles [2].

Structure–Activity Relationship (SAR) Studies Focused on N¹-Substituent Contributions

The 30-fold affinity enhancement conferred by the N¹-benzenesulfonyl group over the N¹-unsubstituted analog [1] positions this compound as the optimal reference standard for SAR campaigns exploring N¹-substituent effects on 5-HT₆ binding and function. When synthesizing and testing novel N¹-modified analogs, this compound provides a consistent, high-affinity positive control that benchmarks the contribution of the benzenesulfonyl pharmacophore. Using the des-sulfonyl analog (6d) as a baseline control would require 30× higher concentrations, inflating DMSO vehicle effects and off-target risks.

In Vivo Receptor Occupancy and Behavioral Pharmacology Studies

The subnanomolar affinity and antagonist profile associated with the N¹-benzenesulfonyl-pyrrolidinylmethyl scaffold [1] make this compound suitable for ex vivo receptor occupancy studies using autoradiography or PET tracer displacement. The 10- to 30-fold affinity margins over alternative scaffolds [1] translate to lower doses required to achieve ≥90% receptor occupancy in rodent brain, reducing compound consumption per animal and minimizing systemic exposure-related confounds in behavioral assays such as novel object recognition or Morris water maze tasks.

Quote Request

Request a Quote for 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.